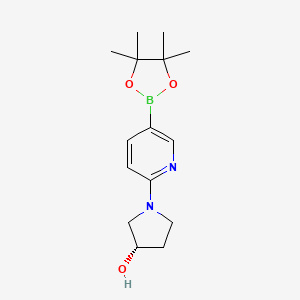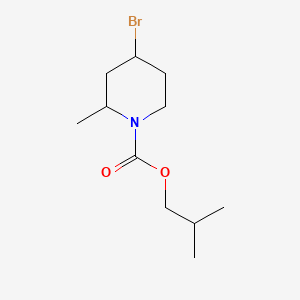
2-Methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo es un compuesto orgánico que pertenece a la familia de las piperidinas. Este compuesto se caracteriza por la presencia de un átomo de bromo unido al anillo de piperidina, lo que influye significativamente en sus propiedades químicas y reactividad. Se utiliza comúnmente como intermedio en la síntesis de diversos productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo típicamente implica la bromación de la 2-metilpiperidina seguida de esterificación. La bromación generalmente se lleva a cabo utilizando bromo o N-bromosuccinimida (NBS) en presencia de un iniciador radical como el azobisisobutironitrilo (AIBN). La reacción se lleva a cabo bajo condiciones de temperatura controlada para garantizar la bromación selectiva en la posición deseada del anillo de piperidina.
El paso de esterificación implica la reacción de la piperidina bromada con alcohol 2-metilpropílico en presencia de un catalizador adecuado como ácido sulfúrico o ácido p-toluensulfónico. La reacción típicamente se lleva a cabo bajo condiciones de reflujo para obtener altos rendimientos del éster deseado.
Métodos de producción industrial
En un entorno industrial, la producción del 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo se escala utilizando reactores de flujo continuo. Esto permite un mejor control de los parámetros de reacción y una mayor seguridad. El uso de sistemas automatizados asegura una calidad de producto constante y reduce el riesgo de reacciones secundarias.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reacciones de reducción: El grupo éster puede reducirse a un alcohol utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Reactivos y condiciones comunes
Sustitución: Nucleófilos como la azida de sodio (NaN3) o el tiocianato de potasio (KSCN) en solventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Agentes reductores como LiAlH4 o borohidruro de sodio (NaBH4) en solventes anhidros.
Productos principales
Sustitución: Formación de azidas, tiocianatos o éteres.
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Aplicaciones Científicas De Investigación
El 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Sirve como intermedio en la síntesis de productos farmacéuticos, particularmente aquellos que se dirigen al sistema nervioso central.
Industria: Se utiliza en la producción de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo depende en gran medida de su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo éster juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. Los objetivos moleculares y las vías exactas involucradas varían según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-2-metilpiridina: Otro derivado de piperidina bromada que se utiliza en aplicaciones similares.
2-Metil-4-bromopiridina: Comparte similitudes estructurales y se utiliza en la síntesis de productos farmacéuticos.
Clorhidrato de 4-bromo-2-metilpiridina: Una forma de sal de clorhidrato con mayor solubilidad en agua.
Unicidad
El 4-Bromo-2-metilpiperidina-1-carboxilato de 2-metilpropilo es único debido a su combinación específica de un átomo de bromo y un grupo éster unidos al anillo de piperidina. Esta estructura única imparte propiedades químicas y reactividad distintas, lo que lo convierte en un intermedio valioso en diversas vías sintéticas.
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
2-methylpropyl 4-bromo-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8(2)7-15-11(14)13-5-4-10(12)6-9(13)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
BAZDOVMHWYASLO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1C(=O)OCC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


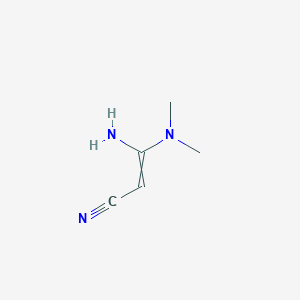
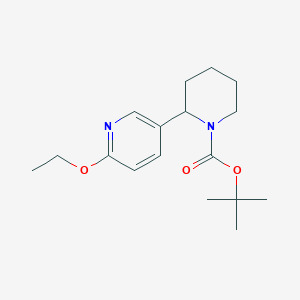
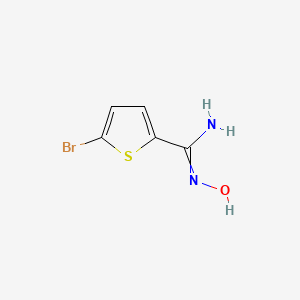
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

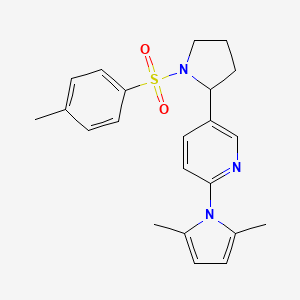
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
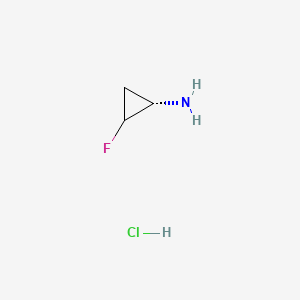
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
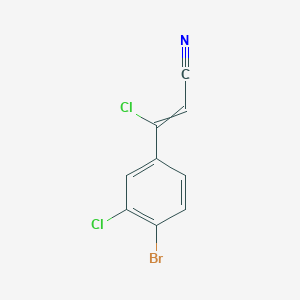
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)

